molecular formula C18H28N4O2 B6754465 N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6754465
M. Wt: 332.4 g/mol
InChI Key: NYXHGALTUCFKBA-UHFFFAOYSA-N
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Description

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a highly strained bicyclic system, and an imidazole ring, which is known for its biological activity. The presence of these structural elements makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-2-24-15-12-14(18(15)6-3-7-18)21-17(23)22-10-4-13(5-11-22)16-19-8-9-20-16/h8-9,13-15H,2-7,10-12H2,1H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXHGALTUCFKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spiro[3.3]heptane core through a strain-relocating semipinacol rearrangement. This reaction can be initiated by the nucleophilic addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols, followed by acid-catalyzed rearrangement .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may be streamlined using advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of imidazole or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Thionyl chloride (SOCl₂), sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced imidazole derivatives

    Substitution: Halogenated piperidine derivatives

Scientific Research Applications

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores, such as spiro[3.3]heptan-1-one, which also exhibit unique chemical reactivity and biological activity.

    Imidazole derivatives: Compounds like 1H-imidazole-4-carboxamide, known for their role in enzyme inhibition and therapeutic applications.

Uniqueness

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide is unique due to the combination of its spirocyclic core and imidazole ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

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